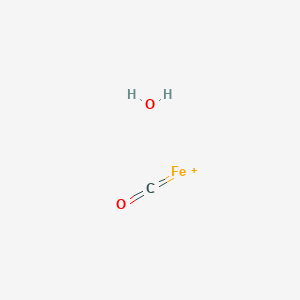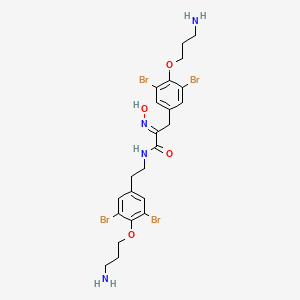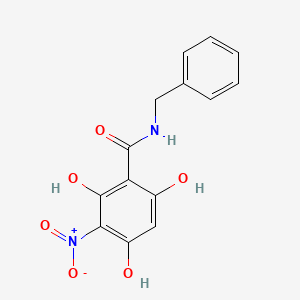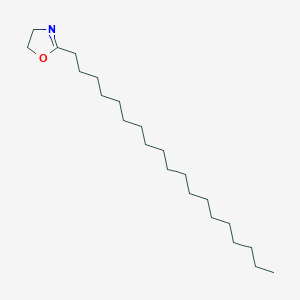![molecular formula C9H12O2 B14286505 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one CAS No. 116524-63-1](/img/structure/B14286505.png)
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethenyl-2-oxabicyclo[321]octan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced with lithium aluminium hydride to produce amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide yields the desired bicyclic ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of amides to amino alcohols.
Substitution: Various nucleophiles can be used for substitution reactions at the ethenyl group.
Major Products Formed
The major products formed from these reactions include amino alcohols, substituted derivatives, and oxidized ketones.
Applications De Recherche Scientifique
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Substituted-6-azabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but includes a nitrogen atom in place of the oxygen atom.
8-Isopropyl-6-oxabicyclo[3.2.1]octan-7-one: This compound shares the oxabicyclo ring system but has different substituents.
Uniqueness
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one is unique due to its ethenyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Numéro CAS |
116524-63-1 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
6-ethenyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H12O2/c1-2-6-3-8-4-7(6)5-9(10)11-8/h2,6-8H,1,3-5H2 |
Clé InChI |
UQZQJFIIVDSYGG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC2CC1CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)



![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)




phenylsilane](/img/structure/B14286485.png)


